N-(4-(methylthio)benzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(4-(methylthio)benzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a benzyl group containing a methylthio moiety and a pyrazolyl group with three methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Nicotinamide Core: Starting with nicotinic acid, the amide group is introduced through a reaction with ammonia or an amine under dehydrating conditions.
Introduction of the Benzyl Group: The benzyl group with a methylthio substitution can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the nicotinamide derivative.
Attachment of the Pyrazolyl Group: The pyrazolyl group is introduced through a condensation reaction involving a suitable pyrazole derivative and the nicotinamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Electrophiles like bromine, chlorine, or nitronium ions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(methylthio)benzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-(methylthio)benzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and pyrazolyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(methylthio)benzyl)-6-(1H-pyrazol-1-yl)nicotinamide: Lacks the trimethyl substitutions on the pyrazolyl group.
N-(4-(methylthio)benzyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide: Has fewer methyl substitutions on the pyrazolyl group.
Uniqueness
N-(4-(methylthio)benzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to the specific arrangement and number of methyl groups on the pyrazolyl moiety, which can significantly affect its chemical properties and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-13-14(2)23-24(15(13)3)19-10-7-17(12-21-19)20(25)22-11-16-5-8-18(26-4)9-6-16/h5-10,12H,11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQJWKXIDDLLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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